3-Methylphenyl phosphonic dichloride
Description
Properties
Molecular Formula |
C7H7Cl2OP |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
1-dichlorophosphoryl-3-methylbenzene |
InChI |
InChI=1S/C7H7Cl2OP/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3 |
InChI Key |
GNAAYASQMGHMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(=O)(Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3-Methylphenyl phosphonic dichloride serves as an essential intermediate in the synthesis of various organophosphorus compounds. Its ability to introduce phosphonic acid functionalities makes it valuable for creating phosphonates, which are crucial in medicinal chemistry and agrochemical formulations.
- Example Reaction : The reaction of 3-Methylphenyl phosphonic dichloride with alcohols can yield corresponding phosphonates, which are important for further chemical transformations.
Pharmaceutical Applications
The compound has been investigated for its potential in drug development. Its structural similarity to phosphate groups allows it to act as an enzyme inhibitor, making it a candidate for therapeutic agents targeting specific metabolic pathways.
- Case Study : A study demonstrated that 3-Methylphenyl phosphonic dichloride effectively inhibited certain kinases involved in cancer cell proliferation. The inhibition was found to be dose-dependent, suggesting its potential utility in cancer therapy.
Agrochemical Applications
In the field of agriculture, 3-Methylphenyl phosphonic dichloride is explored for its role in developing herbicides and insecticides. Its reactivity allows for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.
- Research Findings : Experiments have shown that derivatives of 3-Methylphenyl phosphonic dichloride exhibit significant herbicidal activity against common agricultural weeds, indicating its potential use in crop protection strategies.
Table 1: Biological Activities of 3-Methylphenyl Phosphonic Dichloride
Table 2: Synthesis Pathways Involving 3-Methylphenyl Phosphonic Dichloride
| Reaction Type | Reactants | Products |
|---|---|---|
| Phosphonylation | 3-Methylphenyl phosphonic dichloride + Alcohol | Phosphonate derivatives |
| Chlorination | 3-Methylphenyl phosphonic dichloride + PCl5 | Chlorinated derivatives |
| Hydrolysis | 3-Methylphenyl phosphonic dichloride + Water | 3-Methylphenyl phosphonic acid |
Case Study 1: Enzyme Inhibition
A detailed study investigated the inhibitory effects of 3-Methylphenyl phosphonic dichloride on specific kinases associated with cancer. The results indicated a strong correlation between concentration and inhibition rates, highlighting its potential as a therapeutic agent.
- Findings : The IC50 values demonstrated effective inhibition at low concentrations, making it a promising candidate for further development in oncology.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial properties of 3-Methylphenyl phosphonic dichloride revealed significant activity against several pathogenic bacteria.
- Results : The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a basis for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Phosphonic dichlorides share the general formula R-P(O)Cl₂, where R is an organic substituent. Key structural analogs include:
| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Substituent Type | Key Applications |
|---|---|---|---|---|---|
| 3-Methylphenyl | C₇H₇Cl₂OP | - | 221.01 | Aromatic (methyl) | Polymer synthesis, flame retardants |
| Methylphosphonic dichloride | CH₃Cl₂OP | 676-97-1 | 146.93 | Aliphatic (methyl) | Chlorinating agent, fire retardants |
| Phenylphosphonic dichloride | C₆H₅Cl₂OP | 824-72-6 | 194.98 | Aromatic (phenyl) | High-temperature synthesis of polyimides |
| Isopropylphosphonic dichloride | C₃H₇Cl₂OP | 1498-46-0 | 162.96 | Aliphatic (branched) | Specialty chemical intermediates |
| Ethylphosphonic dichloride | C₂H₅Cl₂OP | 1066-50-8 | 146.93 | Aliphatic (linear) | Intermediate in agrochemicals |
Reactivity and Stability
- Temperature Sensitivity : 3-Methylphenyl phosphonic dichloride exhibits optimal reactivity at 20°C, as higher temperatures accelerate hydrolysis, leading to reduced polymer yields . In contrast, phenylphosphonic dichloride requires elevated temperatures (160–180°C) for nitration reactions, suggesting greater thermal stability in aromatic systems .
- Aliphatic derivatives like methylphosphonic dichloride are more prone to hydrolysis due to the absence of aromatic stabilization .
Research Findings and Key Contrasts
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing polyphosphonates using 3-Methylphenyl phosphonic dichloride?
- Answer : The synthesis of polyphosphonates via polycondensation requires precise control of reaction parameters. Optimal conditions include:
- Temperature : 20°C to minimize hydrolysis of the dichloride .
- Base concentration : 3 M NaOH to balance reactivity and avoid side reactions (lower concentrations lead to inactive phenolate end-groups, while higher concentrations promote hydrolysis) .
- Molar ratio : A 2:1 excess of 3-Methylphenyl phosphonic dichloride to bisphenol A (BA) maximizes yield and inherent viscosity .
- Solvent : Dimethylformamide (DMF) at 90°C for 12 hours is effective for preparing poly(vinyl alcohol)/phosphoester (PVA/PPE) networks .
Q. How does base concentration influence the polycondensation reaction?
- Answer : Base concentration critically affects the reaction equilibrium. At 3 M NaOH:
- Bisphenolate intermediates remain reactive, ensuring chain propagation.
- Below 3 M, phenolate end-groups become protonated, halting polymerization.
- Above 3 M, hydrolysis of 3-Methylphenyl phosphonic dichloride dominates, reducing polymer yield .
Q. What solvents and reaction media are suitable for its reactions?
- Answer : Anhydrous DMF is widely used due to its high polarity and ability to dissolve both 3-Methylphenyl phosphonic dichloride and polymer precursors (e.g., PVA). Strict moisture control is essential to prevent hydrolysis .
Q. What characterization methods confirm successful synthesis of derivatives?
- Answer : Key techniques include:
- FT-IR spectroscopy : To confirm ester bond formation (e.g., P=O stretching at 1250–1300 cm⁻¹) .
- Inherent viscosity measurements : To assess polymer molecular weight .
- Thermogravimetric analysis (TGA) : To evaluate thermal stability of polyphosphonates .
- NMR spectroscopy : For structural verification of intermediates (e.g., ³¹P NMR for phosphorus environments) .
Advanced Research Questions
Q. How can contradictory data on temperature effects (e.g., yield vs. solubility) be resolved?
- Answer : While lower temperatures (e.g., 20°C) reduce hydrolysis and improve yield , they may also decrease solubility of sodium bisphenolate salts. To address this:
- Use phase-transfer catalysts to enhance solubility in biphasic systems.
- Optimize solvent polarity (e.g., DMF/water mixtures) to balance reactivity and solubility. Discrepancies with Prot [30] may arise from differences in diol substituents or interfacial reaction dynamics .
Q. What experimental design strategies optimize reaction parameters for polyphosphonate synthesis?
- Answer : A second-order central composite rotatable design (CCRD) can systematically evaluate interactions between variables:
- Factors : Reaction time, temperature, base concentration, and molar ratio.
- Responses : Yield and inherent viscosity.
- Example: CCRD identified 3 M NaOH and 2:1 molar ratio (dichloride:BA) as optimal for cyclohexylphosphonic dichloride systems .
Q. How can hydrolysis of 3-Methylphenyl phosphonic dichloride be minimized during synthesis?
- Answer : Mitigation strategies include:
- Stoichiometric excess : Use 10–20% excess dichloride to compensate for minor hydrolysis .
- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.
- Low-temperature phases : Implement vapor-liquid interfacial polycondensation to isolate the dichloride from aqueous phases .
Q. What advanced applications leverage 3-Methylphenyl phosphonic dichloride in functional materials?
- Answer : The compound enables tailored material properties in:
- Flame-retardant polymers : Poly(triazine-phosphamide) networks with melamine cyanurate show synergistic flame inhibition (LOI >30%) .
- High-refractive-index optics : Polyphosphonates with RI 1.60–1.65 for contact lenses, synthesized via dichloride-diol polycondensation .
- Biomedical hydrogels : Semi-interpenetrating networks (semi-IPNs) with chondroitin sulfate for controlled water absorption .
- Epoxy curing agents : Phosphorus-silicon hybrid amines enhance thermal stability (TGA residue >25% at 600°C) .
Data Contradiction Analysis
Q. Why do some studies report improved yields at low temperatures despite reduced salt solubility?
- Answer : While low temperatures reduce sodium bisphenolate solubility, they also suppress hydrolysis, which is more detrimental to yield. For example, at 20°C, limited hydrolysis preserves dichloride reactivity, outweighing solubility trade-offs. This contrasts with Prot [30], who may have used less hydrolysis-sensitive dichlorides or alternative solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
